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Compound of Interest

Compound Name: Hydroxy Ziprasidone

Cat. No.: B105963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of hydroxy ziprasidone, a known impurity and metabolite of the atypical antipsychotic drug

ziprasidone. The information presented herein is intended to support research, drug

development, and quality control activities related to ziprasidone. This document details a

plausible synthetic route, purification methods, and key analytical characterization techniques.

Introduction
Hydroxy ziprasidone, chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-

hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is a significant related substance of

ziprasidone. Its presence in the final drug product needs to be monitored and controlled to

ensure the safety and efficacy of the medication. This guide outlines a detailed methodology for

its synthesis and characterization, providing a valuable resource for chemists and analysts in

the pharmaceutical industry.

Synthesis of Hydroxy Ziprasidone
The synthesis of hydroxy ziprasidone can be achieved through a multi-step process. A

plausible synthetic pathway involves the preparation of a key intermediate, 6-chloro-5-(2-

chloro-1-hydroxyethyl)-indolone, followed by its condensation with 3-(1-piperazinyl)-1,2-

benzisothiazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b105963?utm_src=pdf-interest
https://www.benchchem.com/product/b105963?utm_src=pdf-body
https://www.benchchem.com/product/b105963?utm_src=pdf-body
https://www.benchchem.com/product/b105963?utm_src=pdf-body
https://www.benchchem.com/product/b105963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway

Reactants & Reagents

Intermediates Final Product

6-chloro-1,3-dihydro-indol-2-one 6-chloro-5-(2-chloro-acetyl)-indoloneFriedel-Crafts Acylation

Chloroacetyl chloride, Lewis Acid

6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone
Reduction

Reducing Agent (e.g., NaBH4)

Hydroxy ZiprasidoneNucleophilic Substitution

3-(1-piperazinyl)-1,2-benzisothiazole, Base

Click to download full resolution via product page

Caption: Synthetic pathway for hydroxy ziprasidone.

Experimental Protocols
Step 1: Synthesis of 6-chloro-5-(2-chloro-acetyl)-indolone

To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g.,

dichloromethane) under an inert atmosphere, add chloroacetyl chloride dropwise at 0-5 °C.

Add 6-chloro-1,3-dihydro-indol-2-one portion-wise, maintaining the temperature below 10 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by carefully pouring the mixture into ice-water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b105963?utm_src=pdf-body-img
https://www.benchchem.com/product/b105963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Step 2: Synthesis of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone

Dissolve 6-chloro-5-(2-chloro-acetyl)-indolone in a suitable solvent (e.g., methanol).

Cool the solution to 0-5 °C and add a reducing agent (e.g., sodium borohydride) portion-

wise.

Stir the reaction mixture at room temperature for 2-4 hours.

Quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

Remove the solvent under reduced pressure.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to give the desired product.

Step 3: Synthesis of Hydroxy Ziprasidone

Reflux a mixture of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, 3-(1-piperazinyl)-1,2-

benzisothiazole, a base (e.g., sodium carbonate), and a catalytic amount of an alkali metal

halide (e.g., potassium iodide) in an aqueous or alcoholic solvent for 24-48 hours.[1]

Cool the reaction mixture to room temperature and filter the precipitated solid.

Wash the solid with water and then with a small amount of cold ethanol.

The crude hydroxy ziprasidone can be purified by column chromatography on silica gel

using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by

recrystallization.
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Characterization of Hydroxy Ziprasidone
A combination of spectroscopic and chromatographic techniques is essential for the

comprehensive characterization of hydroxy ziprasidone.

Spectroscopic Characterization
Note: The following spectroscopic data are predicted and should be confirmed by experimental

analysis.

Table 1: Predicted NMR Spectral Data for Hydroxy Ziprasidone

¹H-NMR (Predicted) ¹³C-NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~10.5 1H, s, NH (oxindole)

~8.1-7.3 4H, m, Ar-H (benzisothiazole)

~7.2 1H, s, Ar-H (oxindole)

~6.8 1H, s, Ar-H (oxindole)

~4.9 1H, t, CH-OH

~3.6 1H, br s, OH

~3.4 2H, t, CH₂-N

~2.8-2.6 8H, m, piperazine protons

Table 2: Predicted Mass Spectrometry Fragmentation of Hydroxy Ziprasidone

m/z (Predicted) Proposed Fragment

429.1/431.1 [M+H]⁺ isotopic pattern for Cl

411.1/413.1 [M+H - H₂O]⁺

220.1 [3-(1-piperazinyl)-1,2-benzisothiazole+H]⁺

209.0 [6-chloro-5-(1-hydroxyethyl)-indolin-2-one+H]⁺
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Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the

purity of hydroxy ziprasidone and for its quantification in ziprasidone samples.

Table 3: Proposed HPLC Method for Analysis of Hydroxy Ziprasidone

Parameter Condition

Column C18 (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase
Gradient of Buffer (e.g., phosphate buffer, pH

3.0) and Acetonitrile

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Column Temperature 30 °C

Injection Volume 10 µL

Table 4: Estimated Retention Times

Compound Estimated Retention Time (min)

Ziprasidone ~10.5

Hydroxy Ziprasidone ~8.2

Note: The retention time of hydroxy ziprasidone is expected to be shorter than that of

ziprasidone due to its increased polarity.

Experimental Workflow and Logic
The overall process for the synthesis and characterization of hydroxy ziprasidone can be

visualized as a structured workflow.
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Caption: Experimental workflow for hydroxy ziprasidone.
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Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of

hydroxy ziprasidone. The outlined protocols and analytical methods are intended to serve as

a valuable starting point for researchers and professionals in the pharmaceutical field. It is

important to note that the provided spectroscopic data are predictive and require experimental

verification. Adherence to good laboratory practices and safety precautions is paramount when

performing the described procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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